4'-Fluoro-3-(3-methoxyphenyl)propiophenone
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemical Research
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science. tandfonline.comnumberanalytics.com Fluorine, being the most electronegative element, imparts unique properties to a carbon skeleton. numberanalytics.com The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule by preventing enzymatic degradation at that position. numberanalytics.comomicsonline.org
Furthermore, the substitution of a hydrogen atom with a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity (a key factor in membrane permeability), and binding affinity to target proteins. tandfonline.comchemxyne.com This strategic incorporation can lead to improved pharmacokinetic and pharmacodynamic profiles, potentially enhancing a drug's efficacy and bioavailability. numberanalytics.comomicsonline.org It is estimated that a significant percentage of modern pharmaceuticals contain fluorine, including blockbuster drugs used to treat a wide range of conditions. omicsonline.orgnih.gov Beyond pharmaceuticals, fluorinated compounds are crucial in the development of agrochemicals, advanced polymers, and as tracers in medical imaging techniques like Positron Emission Tomography (PET). chemxyne.com
Overview of the Propiophenone (B1677668) Scaffold in Medicinal Chemistry and Organic Synthesis
Propiophenone, or 1-phenylpropan-1-one, is an aryl ketone that serves as a valuable building block in organic synthesis. wikipedia.org The propiophenone scaffold is a common feature in a variety of biologically active compounds and is frequently used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals. wikipedia.orggoogle.com
The chemical structure of propiophenone allows for modifications at several positions on the aromatic ring and the propane (B168953) chain. This versatility enables chemists to create libraries of derivatives to explore structure-activity relationships (SAR) in drug discovery programs. figshare.commdpi.com For example, propiophenone derivatives are precursors in the synthesis of certain pharmaceuticals, such as the appetite suppressant phenmetrazine. wikipedia.org The synthesis of propiophenones often involves well-established chemical reactions like the Friedel-Crafts acylation, where an aromatic ring is treated with propanoyl chloride in the presence of a Lewis acid catalyst. wikipedia.orggoogle.com The reactivity of the ketone group also allows for further transformations, making it a cornerstone for constructing diverse molecular architectures.
Research Trajectory of 4'-Fluoro-3-(3-methoxyphenyl)propiophenone within Academic Inquiry
A thorough review of scientific and academic literature indicates that the specific compound this compound, which is structurally defined as 1-(4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one, is not a subject of extensive published research. While the constituent parts of the molecule—the fluorinated phenyl ring, the methoxy-substituted phenyl group, and the propiophenone core—are all common motifs in medicinal chemistry, their specific combination in this arrangement has not been detailed in dedicated scholarly articles or patents.
The compound embodies a logical design for a research chemical, combining the known benefits of a 4'-fluoro substitution on the phenyl ketone (a common feature in bioactive molecules) with a 3-(3-methoxyphenyl) group. However, there are no publicly accessible, peer-reviewed studies detailing its synthesis, characterization, or evaluation for any specific biological activity or material application.
Consequently, it is not possible to construct a research trajectory or provide detailed findings for this particular molecule. Its existence is primarily noted in the catalogs of chemical suppliers as a potential building block for further synthesis. Without dedicated academic inquiry, its chemical properties, potential applications, and synthetic pathways remain undocumented in the scientific literature. The study of closely related analogs, such as other substituted propiophenones or chalcones, is well-documented, but this specific isomer has not emerged as a significant compound of interest in its own right within the academic community. mdpi.commdpi.com
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-4,6-9,11H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJOXPQQLGLIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644227 | |
| Record name | 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-74-8 | |
| Record name | 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Fluoro 3 3 Methoxyphenyl Propiophenone
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in This is achieved by conceptually breaking bonds in the target molecule in the reverse direction of a chemical reaction, a process known as disconnection. ias.ac.in For the synthesis of 4'-Fluoro-3-(3-methoxyphenyl)propiophenone, several strategic disconnections can be envisioned, leading to various synthetic routes.
The primary disconnection points in the target molecule are the carbon-carbon bonds adjacent to the carbonyl group and the biaryl bond. These disconnections suggest key bond-forming reactions that can be employed in the forward synthesis. The most logical disconnections are:
Disconnection of the acyl group: This involves breaking the bond between the carbonyl carbon and the fluorinated aromatic ring. This leads to a Friedel-Crafts acylation approach, where a fluorobenzene (B45895) derivative reacts with a propanoyl equivalent.
Disconnection of the ethyl group: Breaking the bond between the carbonyl carbon and the ethyl group suggests the use of an organometallic reagent, such as a Grignard reagent, which can add an ethyl group to a benzoic acid derivative.
Disconnection of the biaryl system: Cleavage of the bond connecting the two aromatic rings points towards a cross-coupling reaction, such as a Suzuki coupling, to construct the 3-(3-methoxyphenyl)phenyl moiety.
Disconnection for a convergent synthesis: A more complex disconnection can be envisioned that leads to a nitroaldol (Henry) condensation pathway, which would require subsequent functional group transformations to arrive at the target propiophenone (B1677668).
Each of these retrosynthetic pathways offers a unique strategy for the synthesis of this compound, utilizing different key bond-forming reactions.
Key Bond-Forming Reactions in Propiophenone Synthesis
Friedel-Crafts Acylation Approaches to Fluorinated Propiophenones
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. sigmaaldrich.comnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comyoutube.com In the context of synthesizing this compound, this approach would involve the reaction of a substituted fluorobenzene with a propanoyl derivative.
The mechanism begins with the formation of a highly electrophilic acylium ion from the reaction of the acylating agent (e.g., propanoyl chloride) with the Lewis acid catalyst. youtube.com The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate. youtube.com Finally, deprotonation of this intermediate restores the aromaticity of the ring and yields the desired aryl ketone. youtube.com A key advantage of Friedel-Crafts acylation is that the product is a deactivated ketone, which prevents further acylation of the aromatic ring. organic-chemistry.org
For the synthesis of the target molecule, a potential route would be the Friedel-Crafts acylation of 1-fluoro-3-(3-methoxyphenyl)benzene with propanoyl chloride.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Product |
| 1-Fluoro-3-(3-methoxyphenyl)benzene | Propanoyl chloride | AlCl₃ | Dichloromethane | Room Temperature | This compound |
Organometallic Reagents in Propiophenone Construction
Organometallic reagents are compounds that contain a carbon-metal bond and are powerful nucleophiles in organic synthesis. mt.comlibretexts.org Their reactivity allows for the formation of new carbon-carbon bonds, making them invaluable for the construction of complex molecules like propiophenones. libretexts.org
Grignard reagents, with the general formula RMgX, are a prominent class of organomagnesium compounds. libretexts.org They are typically prepared by reacting an organohalide with magnesium metal in an ether solvent. libretexts.org In the synthesis of propiophenones, a Grignard reagent can be used to introduce the ethyl group. For instance, the reaction of ethylmagnesium bromide with a substituted benzonitrile (B105546) is a common method for preparing propiophenones. wikipedia.org
The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the nitrile. This forms an intermediate imine, which is then hydrolyzed with an aqueous acid to yield the final ketone product. This method is particularly useful for constructing ketones from readily available nitriles.
A plausible synthetic route to this compound using this methodology would involve the reaction of ethylmagnesium bromide with 4-fluoro-3-(3-methoxyphenyl)benzonitrile.
| Reactant 1 | Reactant 2 | Solvent | Work-up | Product |
| 4-Fluoro-3-(3-methoxyphenyl)benzonitrile | Ethylmagnesium bromide | Tetrahydrofuran (THF) | Aqueous Acid | This compound |
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, particularly between two sp²-hybridized carbon atoms, making it ideal for the synthesis of biaryl compounds. mdpi.comnih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate. mdpi.com
In the synthesis of this compound, a Suzuki coupling strategy could be employed to construct the biaryl core of the molecule. This could involve the coupling of a boronic acid derivative of one aromatic ring with a halogenated derivative of the other. For example, (3-methoxyphenyl)boronic acid could be coupled with a 3-bromo-4-fluoropropiophenone. The reaction typically requires a palladium catalyst, a base, and a suitable solvent system.
| Aryl Halide | Boronic Acid | Palladium Catalyst | Base | Solvent | Product |
| 3-Bromo-4-fluoropropiophenone | (3-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | This compound |
Recent advancements in Suzuki coupling have also enabled the direct acylation of boronic acids with acyl chlorides, providing a more direct route to aryl ketones. nih.govacs.org
Henry Nitroaldol Condensation in Propiophenone Synthesis
The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction produces a β-nitro alcohol, which is a versatile synthetic intermediate. tcichemicals.com While not a direct method for synthesizing propiophenones, the Henry reaction can be a key step in a multi-step synthesis.
The reaction begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a nucleophilic nitronate. wikipedia.org This nitronate then adds to the carbonyl group of the aldehyde or ketone, and subsequent protonation yields the β-nitro alcohol. wikipedia.org To arrive at a propiophenone from a Henry reaction product, further transformations are necessary. For instance, the β-nitro alcohol can be oxidized to an α-nitro ketone, followed by reductive denitration to yield the desired ketone.
A hypothetical pathway to a precursor of this compound could involve the Henry reaction between 4-fluoro-3-(3-methoxyphenyl)benzaldehyde and nitroethane.
| Aldehyde | Nitroalkane | Base | Solvent | Intermediate Product |
| 4-Fluoro-3-(3-methoxyphenyl)benzaldehyde | Nitroethane | Triethylamine | Ethanol | 1-(4-Fluoro-3-(3-methoxyphenyl)phenyl)-2-nitropropan-1-ol |
This intermediate would then require further synthetic steps, such as oxidation and reduction, to be converted into the final propiophenone product.
Stereoselective Synthesis of this compound
The creation of a chiral center in this compound necessitates the use of stereoselective synthetic strategies. Two primary approaches dominate this field: the use of chiral auxiliaries to direct the formation of a specific stereoisomer and the application of asymmetric catalysis to achieve enantiomeric excess.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. sigmaaldrich.com This strategy relies on the auxiliary's steric and electronic properties to favor the formation of one diastereomer over another. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com
For the synthesis of chiral propiophenones, auxiliaries derived from amino alcohols, such as pseudoephedrine and pseudoephenamine, have proven highly effective. nih.govharvard.edu Pseudoephenamine, in particular, is a versatile chiral auxiliary that demonstrates remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov A hypothetical synthetic route could involve coupling a derivative of 3-(3-methoxyphenyl)propanoic acid with an enantiomer of pseudoephenamine to form a chiral amide. Subsequent diastereoselective enolization and alkylation would install the required carbon framework, followed by cleavage of the auxiliary to yield the enantiomerically enriched ketone.
Studies on analogous systems using pseudoephenamine amides have shown significant enhancements in diastereoselectivities compared to other auxiliaries. nih.govharvard.edu The high propensity of these amide derivatives to be crystalline substances also facilitates purification by crystallization. nih.gov
Table 1: Diastereoselectivity in Alkylation of α-Substituted Pseudoephenamine Amides (Illustrative Examples)
| Entry | Electrophile | Diastereomeric Ratio (d.r.) |
|---|---|---|
| 1 | MeI | ≥19:1 |
| 2 | BnBr | ≥19:1 |
| 3 | Allyl Bromide | ≥19:1 |
| 4 | EtI | ≥19:1 |
This table is based on data for analogous transformations and illustrates the high diastereoselectivity achievable with pseudoephenamine as a chiral auxiliary. harvard.edu
Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of chiral ketones and related compounds.
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. researchgate.net Proline and its derivatives, for instance, are effective catalysts for a range of asymmetric reactions, including aldol (B89426) and Michael reactions, which can be adapted to form chiral ketone frameworks. researchgate.net
Furthermore, transition metal catalysis provides a robust platform for asymmetric synthesis. Chiral N,N'-dioxide nickel(II) complexes have been successfully used in asymmetric intramolecular conjugate additions to afford chiral flavanones and chromanones, structures that contain a core similar to the target propiophenone. nih.gov Another powerful strategy is the catalytic asymmetric umpolung reaction of imines with enones, mediated by cinchona alkaloid-derived phase-transfer catalysts, to directly generate optically active γ-amino ketones. nih.gov Such strategies could be conceptually adapted for the synthesis of this compound by designing a suitable prochiral precursor and selecting an appropriate catalytic system.
Table 2: Overview of Asymmetric Catalysis Strategies for Ketone Derivatization
| Catalyst Type | Example Catalyst | Relevant Reaction |
|---|---|---|
| Organocatalyst | L-Proline Derivatives | Asymmetric Aldol/Michael Reactions researchgate.net |
| Transition Metal Complex | Chiral N,N'-Dioxide-Ni(II) | Asymmetric Conjugate Addition nih.gov |
Purification and Isolation Techniques in Synthetic Organic Chemistry
The purification of synthetic products is a critical step to ensure the removal of unreacted starting materials, reagents, and byproducts. For ketones like this compound, a combination of techniques is often employed.
Standard methods include fractional distillation for liquid ketones, which separates compounds based on differences in boiling points, and column chromatography, which separates components based on their differential adsorption to a stationary phase. google.com Recrystallization is also a powerful technique, particularly for solid compounds, if a suitable solvent system can be found.
A more specific and highly effective method for separating ketones from other organic compounds is bisulfite extraction. nih.gov This technique leverages the reversible reaction between a ketone's carbonyl group and sodium bisulfite to form a charged, water-soluble bisulfite adduct. nih.govnih.gov This adduct can be easily separated from non-reactive organic impurities by liquid-liquid extraction into an aqueous layer. jove.com The ketone can then be recovered by basifying the aqueous layer, which reverses the reaction. nih.govjove.com This method is particularly useful for removing sterically unhindered ketones from reaction mixtures that contain other compounds of similar polarity or boiling points. nih.gov
Table 3: Comparison of Purification Techniques for Ketones
| Technique | Principle | Application for Ketones | Advantages |
|---|---|---|---|
| Fractional Distillation | Separation by boiling point differences. | Purification of liquid ketones. google.com | Effective for large-scale purification; separates volatile impurities. |
| Column Chromatography | Differential adsorption on a solid phase. | High-purity isolation of solid or liquid ketones. | Highly versatile; separates compounds with similar boiling points. |
| Recrystallization | Differential solubility in a solvent at different temperatures. | Purification of solid ketones. | Can yield very high purity material; scalable. |
| Bisulfite Extraction | Reversible formation of a water-soluble adduct. nih.gov | Selective removal of ketones from mixtures. nih.gov | Highly selective for carbonyls; avoids heat required for distillation. |
Spectroscopic and Analytical Characterization for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 4'-Fluoro-3-(3-methoxyphenyl)propiophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous structural verification.
¹H NMR: Proton NMR provides information on the number, environment, and splitting pattern of hydrogen atoms. The expected spectrum for this compound would show distinct signals for the aromatic protons on both phenyl rings, the aliphatic protons of the propiophenone (B1677668) chain, and the methoxy (B1213986) group protons. The protons on the fluorinated ring would exhibit coupling to the adjacent fluorine atom, resulting in characteristic doublet or triplet of doublets patterns.
¹³C NMR: Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment. The spectrum would clearly show the carbonyl carbon of the ketone, the methoxy carbon, the two aliphatic carbons of the ethyl chain, and the distinct aromatic carbons. The carbons on the fluorinated ring would show splitting due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF, etc.), which is a key diagnostic feature.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique for confirmation. sigmaaldrich.com It provides a direct observation of the fluorine atom. A single signal would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Proton-coupled ¹⁹F NMR would reveal couplings to the ortho-protons on the same ring, further confirming the substitution pattern.
Predicted NMR Data for this compound
The following table presents predicted chemical shifts (δ) in ppm, based on standard values for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |
| Propiophenone Chain | |||
| -CH₂- (α to C=O) | ~3.0-3.2 (t) | ~36 | - |
| -CH₃ (β to C=O) | ~3.0-3.2 (t) | ~32 | - |
| Fluorophenyl Ring | |||
| H ortho to C=O | ~8.0 (dd) | ~131 (d) | -110 to -115 (m) |
| H meta to C=O | ~7.2 (t) | ~116 (d) | |
| C attached to F | - | ~165 (d, ¹JCF) | |
| C ortho to F | - | ~116 (d, ²JCF) | |
| C meta to F | - | ~131 (d, ³JCF) | |
| C ipso to C=O | - | ~133 (d, ⁴JCF) | |
| Methoxyphenyl Ring | |||
| Aromatic Protons | ~6.8-7.3 (m) | ~112-160 | - |
| Other | |||
| -OCH₃ | ~3.8 (s) | ~55 | - |
| C=O | - | ~198 | - |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS, often utilizing techniques like Electrospray Ionization (ESI) or Time-of-Flight (TOF) analysis, provides a highly accurate mass measurement of the molecular ion. nist.gov For this compound (C₁₆H₁₅FO₂), HRMS would be used to confirm the elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass, typically within a tolerance of a few parts per million (ppm).
Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with gas chromatography, MS using Electron Ionization (EI) provides characteristic fragmentation patterns. acgpubs.org In EI-MS, the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible manner. acgpubs.org This fragmentation "fingerprint" is valuable for structural elucidation and for identifying the compound in a library database.
Predicted Mass Spectrometry Data for this compound
The molecular formula is C₁₆H₁₅FO₂. The exact mass is calculated as 258.1056 g/mol .
| Technique | Measurement | Predicted Value / Key Fragments |
| HRMS (ESI+) | [M+H]⁺ | m/z 259.1132 |
| [M+Na]⁺ | m/z 281.0951 | |
| GC-MS (EI) | Molecular Ion [M]⁺ | m/z 258 |
| Acylium Ion [FC₆H₄CO]⁺ | m/z 123 | |
| Acylium Ion [CH₃OC₆H₄CH₂CH₂CO]⁺ | m/z 177 | |
| Benzylic Cleavage [CH₃OC₆H₄CH₂]⁺ | m/z 121 | |
| Fluorophenyl Cation [FC₆H₄]⁺ | m/z 95 |
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an effective and rapid method for identifying the presence of specific functional groups.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. The most prominent peak would be the sharp, strong absorption from the carbonyl (C=O) group of the ketone. Other key absorptions include those for the aromatic C=C bonds, the C-O bonds of the ether, the C-F bond, and the various C-H bonds.
Predicted Infrared Absorption Bands
The following table lists the principal functional groups and their expected absorption ranges in wavenumbers (cm⁻¹).
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| Ketone C=O | Stretch | 1700 - 1680 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium |
| C-O (Aryl Ether) | Stretch | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Strong |
| C-F (Aryl Fluoride) | Stretch | 1250 - 1100 | Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine exact bond lengths, bond angles, and intermolecular interactions in the solid state.
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is fundamental to separating the target compound from reaction byproducts and starting materials, as well as to assessing its final purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A typical method for this compound would involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nist.gov Detection by a UV-Vis detector would be highly effective due to the presence of two aromatic chromophores in the molecule. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for research-grade material. nist.gov
GC-MS is exceptionally sensitive and is the preferred method for detecting and quantifying trace amounts of volatile or semi-volatile compounds in complex matrices. semanticscholar.org Its high resolving power and the specificity of the mass spectrometer detector allow for the reliable identification of the target compound even at very low concentrations. This is particularly useful for monitoring reaction completion, identifying low-level impurities, or in metabolic studies where trace quantities of the parent compound or its metabolites need to be detected. researchgate.net
Microcrystalline Tests for Preliminary Structural and Purity Assessment
Microcrystalline tests represent a classical analytical technique that provides rapid, sensitive, and valuable preliminary information regarding the identity and purity of a crystalline substance. unodc.orgresearchgate.net These tests are based on the principle that a specific compound will form characteristic crystals when mixed with a particular chemical reagent. The resulting crystal's morphology, color, and optical properties, as observed under a microscope, can serve as a fingerprint for that substance. wcupa.edu For novel psychoactive substances like synthetic cathinones, microcrystalline tests can be a crucial first step in the analytical workflow, offering indicative evidence before more definitive spectroscopic methods are employed. cfsre.org
The general procedure for a microcrystalline test involves dissolving a small amount of the sample in a suitable solvent, placing a drop of this solution on a microscope slide, and adding a drop of the reagent. wcupa.edu The interaction between the compound and the reagent leads to the formation of crystals, which can be observed and documented using a polarized light microscope. unodc.org The characteristics of these crystals, such as their shape (e.g., needles, plates, prisms), color, and birefringence, are compared to those of a known reference standard of this compound to make a preliminary identification.
Furthermore, microcrystalline tests can offer a preliminary assessment of the purity of a sample. The presence of impurities can affect the crystal formation process, leading to malformed crystals, the presence of different crystal types, or the inhibition of crystallization altogether. By comparing the crystals formed from a test sample to those from a high-purity reference standard, an analyst can make a qualitative judgment about the sample's purity.
A variety of reagents are commonly used in microcrystalline tests for synthetic cathinones, each capable of producing distinct crystal formations. These include solutions of heavy metal salts and other chemical compounds. Based on the analysis of structurally similar compounds, a panel of reagents could be selected for the preliminary assessment of this compound. The expected observations with some of these common reagents are detailed in the table below, which has been constructed based on typical results for related synthetic cathinones.
Table 1: Representative Microcrystalline Test Data for Synthetic Cathinones
| Reagent | Expected Crystal Morphology | Expected Crystal Color | Remarks on Purity Assessment |
| Gold Chloride (HAuCl₄) | Fine, feathery rosettes or dense clusters of small needles. | Colorless to light yellow. | Well-formed, distinct rosettes would suggest higher purity. The presence of amorphous precipitate or poorly defined crystals may indicate impurities. |
| Platinic Chloride (H₂PtCl₆) | Small, sharp, needle-like crystals, often forming in sheaves or bundles. | Typically colorless. | Uniformly shaped and sized needles are indicative of a purer sample. Variations in needle size and aggregation could point to the presence of contaminants. |
| Mercuric Chloride (HgCl₂) | Characteristic paddlewheel or rosette-shaped blades have been observed for some cathinones. unodc.org Alternatively, small prismatic crystals may form. | Colorless. | The clarity and definition of the "paddlewheels" or prisms would be a key indicator of purity. Impurities might lead to fragmented or incomplete crystal structures. |
| Gold Bromide (HAuBr₄) | Often produces larger, more defined crystalline structures than gold chloride, such as distinct plates or blades. | Yellow to orange-brown. | The formation of large, well-defined, and consistently colored crystals would be expected from a pure sample. A mixture of colors or crystal habits could suggest a less pure substance. |
| Lead Iodide (PbI₂) | Formation of vibrant yellow, hexagonal plates upon cooling if the test is performed at an elevated temperature. | Bright yellow. | The uniformity and brilliance of the yellow plates can be correlated with purity. Dullness in color or irregular crystal shapes may be due to impurities. |
It is imperative to note that while microcrystalline tests are a powerful preliminary tool, they are not considered a confirmatory identification method on their own. unodc.org The results should always be corroborated by more structurally informative techniques such as infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to provide a definitive structural elucidation and purity assessment of this compound.
Computational and Theoretical Investigations of 4 Fluoro 3 3 Methoxyphenyl Propiophenone
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4'-Fluoro-3-(3-methoxyphenyl)propiophenone. researchgate.netniscpr.res.in These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
The optimized molecular structure provides key information on bond lengths, bond angles, and dihedral angles. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum calculations. researchgate.netresearchgate.net These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). nih.govnih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups and the fluorine atom, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.
Table 1: Illustrative Quantum Chemical Properties for a Propiophenone (B1677668) Derivative Note: These values are representative for a molecule of this class and calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. Actual values for this compound would require specific calculation.
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Dipole Moment | 3.2 Debye |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict how the molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.govnih.gov
Molecular Docking predicts the preferred orientation of the ligand when bound to a receptor, forming a stable complex. ugm.ac.id Docking algorithms score different binding poses based on factors like intermolecular forces, providing an estimate of the binding affinity (e.g., in kcal/mol). researchgate.net A lower binding energy suggests a more stable interaction. For a compound like this, docking could be used to screen its potential as an inhibitor for various enzymes, such as cyclooxygenase (COX) or kinases, which are common targets for anti-inflammatory and anticancer drugs. nih.govresearchgate.net
Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. nih.gov Starting from a docked pose, MD simulations model the movements of every atom in the complex by solving Newton's equations of motion. mdpi.com These simulations, often run for nanoseconds or longer, assess the stability of the binding pose, the flexibility of the protein, and the specific interactions (like hydrogen bonds) that are maintained over time. researchgate.net Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) to measure structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net
Table 2: Representative Molecular Docking and MD Simulation Results Note: This data is hypothetical and illustrates typical results from such a study against an example protein target.
| Parameter | Result | Interpretation |
| Docking | ||
| Binding Energy | -8.5 kcal/mol | Strong predicted binding affinity. |
| Key Interactions | Hydrogen bond with Ser119, Pi-Pi stacking with Phe213 | Specific residues crucial for binding. |
| MD Simulation | ||
| RMSD of Complex | 1.5 Å | The ligand-protein complex is stable over the simulation time. |
| Average H-Bonds | 2.1 | Hydrogen bonds are consistently maintained, stabilizing the complex. |
Structure-Activity Relationship (SAR) Modeling for Propiophenone Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net The goal is to understand how specific structural features influence a molecule's potency, selectivity, or other properties.
For propiophenone derivatives, SAR studies would involve synthesizing or computationally designing a library of analogs by modifying specific parts of the this compound scaffold. nih.gov For instance, the position and type of substituents on the phenyl rings could be varied. By comparing the biological activities of these analogs, researchers can deduce key pharmacophoric features—the essential structural elements required for activity.
QSAR models take this a step further by creating a mathematical equation that relates structural descriptors (such as electronic, steric, and hydrophobic properties) to activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. Studies on phenylpropiophenone derivatives have successfully used 2D-QSAR and 3D-QSAR models to identify key molecular descriptors and propose new structures with enhanced anticancer activity. nih.gov
Key insights from SAR studies on related compounds might include:
The importance of the fluorine atom for binding or metabolic stability.
The optimal position of the methoxy group for receptor interaction.
The effect of replacing phenyl rings with other aromatic or heterocyclic systems. nih.gov
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. Theoretical calculations can map out potential reaction pathways, identify intermediates, and characterize the high-energy transition states that connect them. nih.gov
The synthesis of this molecule would likely involve reactions such as a Friedel-Crafts acylation or a coupling reaction. Computational tools can model these reaction pathways to predict their feasibility and potential yield. By calculating the Gibbs free energy of reactants, intermediates, products, and transition states, a complete energy profile of the reaction can be constructed. researchgate.net
The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome. researchgate.net Locating the transition state structure is a challenging but essential task in computational chemistry. joaquinbarroso.comgithub.io Its geometry reveals which bonds are breaking and forming during the key step of the reaction. Frequency calculations are used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. joaquinbarroso.com Understanding the transition state can provide insights into reaction kinetics and help in designing catalysts or modifying reaction conditions to improve efficiency. researchgate.netarxiv.org
For example, a theoretical study could compare different synthetic routes to this compound, calculating the activation energy for each pathway to determine the most kinetically favorable option.
Synthesis and Exploration of Propiophenone Derivatives and Analogues
Design Principles for Structural Modification of the Propiophenone (B1677668) Scaffold
The modification of a bioactive molecule, or "lead compound," is a cornerstone of drug discovery, aimed at enhancing efficacy, selectivity, and pharmacokinetic properties. biomedres.us For the propiophenone scaffold, several design principles guide its structural modification. A primary strategy involves simplifying the core structure of complex molecules to generate scaffolds that are easier to synthesize and possess more potent pharmacological effects. mdpi.com
Key strategies for modifying the propiophenone scaffold include:
Fragment-Based Alterations : This involves dissecting the molecule into key fragments—such as the fluorinated phenyl ring, the methoxyphenyl group, and the propanone chain—and systematically modifying each to probe their contribution to biological activity. biomedres.us
Conformational Rigidity : Introducing structural constraints, such as ring closures, can lock the molecule into a more bioactive conformation, potentially improving its binding affinity for a biological target. nih.gov
Physicochemical Property Modulation : Modifications are often designed to alter properties like lipophilicity (fat solubility), pKa, and metabolic stability. For instance, introducing fluorine can modulate the acidity of nearby functional groups and block sites of metabolic oxidation. cambridgemedchemconsulting.commdpi.com
Scaffold Hopping : In more advanced stages, the entire propiophenone core might be replaced by a structurally different scaffold that maintains the essential three-dimensional arrangement of key pharmacophoric features. nih.govniper.gov.in This can lead to the discovery of novel chemical entities with improved properties. niper.gov.in
These principles are applied systematically to generate analogues that can be tested to build a comprehensive understanding of the structure-activity relationship.
Introduction of Halogen Substituents (e.g., Chloro, Bromo)
Halogens, particularly fluorine, chlorine, and bromine, are frequently incorporated into drug candidates to modulate their biological and physicochemical properties. mdpi.com The parent compound already contains a fluorine atom, which is a common modification in modern medicinal chemistry. domainex.co.uk Introducing other halogens like chlorine or bromine at different positions on the aryl rings represents a logical step in derivatization.
The introduction of a halogen can have several predictable effects:
Increased Lipophilicity : Generally, moving down the halogen group from fluorine to chlorine to bromine increases the substituent's size and lipophilicity. This can enhance membrane permeability and, in some cases, binding to hydrophobic pockets in target proteins.
Modulation of Electronic Properties : Halogens are electron-withdrawing through an inductive effect but can be electron-donating through resonance. libretexts.org This dual nature can alter the electron density of the aromatic rings, influencing interactions with biological targets. Electron-withdrawing groups can increase the strength of halogen bonds, a type of noncovalent interaction increasingly recognized in protein-ligand binding. researchgate.net
Blocking Metabolic Sites : A common strategy is to place a halogen at a site that is susceptible to metabolic oxidation by cytochrome P450 enzymes. The strength of the carbon-halogen bond (C-F > C-Cl > C-Br) can prevent this breakdown, thereby increasing the drug's half-life. cambridgemedchemconsulting.com
The table below summarizes the general impact of introducing different halogens as substituents.
| Halogen | Relative Size | Electronegativity | Common Effects on Drug Properties |
| Fluorine (F) | Smallest | Highest | Blocks metabolism, modulates pKa, can increase binding affinity. mdpi.com |
| Chlorine (Cl) | Larger than F | High | Increases lipophilicity, can form halogen bonds, alters electronic distribution. nih.gov |
| Bromine (Br) | Larger than Cl | High | Significantly increases lipophilicity, often used to probe for size tolerance in binding pockets. researchgate.net |
Modifications of the Aryl and Alkoxy Moieties
The two aryl rings and the methoxy (B1213986) group of 4'-Fluoro-3-(3-methoxyphenyl)propiophenone are prime candidates for modification to explore the SAR.
Aryl Moiety Modifications: The substitution pattern on both the 4'-fluorophenyl ring and the 3-methoxyphenyl (B12655295) ring can be altered. This includes:
Positional Isomerism : Moving the existing fluoro or methoxy substituents to other positions on their respective rings can dramatically alter the molecule's shape and electronic distribution, impacting target binding. mdpi.com
Introduction of New Substituents : Adding other functional groups, such as methyl, trifluoromethyl, or cyano groups, can probe for additional steric or electronic interactions with a target. Small alkyl groups can fill hydrophobic pockets, while polar groups can form new hydrogen bonds.
Ring Substitution : One of the phenyl rings could be replaced entirely. For instance, replacing a phenyl ring with a naphthyl ring would increase the surface area and hydrophobicity.
Alkoxy Moiety Modifications: The methoxy (-OCH3) group is a common feature in bioactive molecules and is often a target for modification.
Homologation : The methyl group can be replaced with larger alkyl chains (e.g., ethoxy, propoxy, pentyloxy) to explore the effect of increasing lipophilicity and steric bulk. ontosight.ai This can be particularly effective if a hydrophobic pocket exists near the binding site of the methoxy group.
Demethylation : Conversion of the methoxy group to a hydroxyl (-OH) group introduces a hydrogen bond donor and acceptor, which can establish new interactions with a biological target and increase water solubility.
Bioisosteric Replacement : The oxygen atom of the alkoxy group could be replaced with sulfur (to form a thioether) or nitrogen. u-tokyo.ac.jp
These modifications, when pursued systematically, help to map the chemical space around the lead compound, leading to analogues with optimized properties. mdpi.com
Heterocyclic Ring Incorporations and Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group or substructure is replaced with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other attributes. nih.govresearchgate.net
Heterocyclic Ring Incorporation: One or both of the phenyl rings in the this compound scaffold can be replaced with heterocyclic rings. This is a form of "scaffold hopping" that can significantly alter the compound's properties. nih.gov Common replacements for a phenyl ring include:
Pyridine (B92270) : The nitrogen atom in a pyridine ring can act as a hydrogen bond acceptor and can improve solubility and metabolic stability. niper.gov.in
Thiophene : Thiophene is often considered a bioisostere of a phenyl ring and can alter the electronic properties and metabolic profile of the parent compound. nih.gov
Other Heterocycles : Depending on the desired properties, other rings like pyrimidine, furan, or thiazole (B1198619) can be incorporated. tsijournals.comresearchgate.net
Other Bioisosteric Replacements: Beyond entire ring systems, smaller functional groups can also be replaced.
The ketone carbonyl group (C=O) could be replaced with other groups like a sulfone (-SO2-) or an oxime (-C=N-OH).
As mentioned previously, the methoxy group (-OCH3) can be replaced by a variety of other functionalities.
Diversification of the Propiophenone Chain (e.g., α,β-unsaturated systems)
The three-carbon chain of the propiophenone core is another site for structural diversification. A particularly important modification is the introduction of a double bond between the α and β carbons (the two carbons adjacent to the carbonyl group), creating an α,β-unsaturated carbonyl system. scripps.edu When this modification is applied to propiophenone analogues, the resulting structures are known as chalcones (1,3-diaryl-2-propen-1-ones). ebyu.edu.trossila.com
Chalcones are a well-known class of compounds with a wide range of biological activities. tsijournals.com Their synthesis is often straightforward, typically involving a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone (B1666503) (or propiophenone) and a substituted benzaldehyde. ebyu.edu.tr
The α,β-unsaturated carbonyl moiety is a key pharmacophore. It acts as a Michael acceptor, meaning it can react covalently with nucleophilic residues (like cysteine) in proteins. This reactivity is thought to be responsible for some of the biological effects of chalcone-based compounds. nih.gov Further diversification can be achieved by:
Reduction of the Carbonyl : The ketone can be reduced to a secondary alcohol, removing the planarity and reactivity of the carbonyl group.
Chain Extension or Contraction : The propyl chain could theoretically be extended to a butyl or pentyl chain, although this moves away from the core propiophenone structure.
By creating these derivatives, chemists can explore whether the rigid, reactive α,β-unsaturated system offers advantages over the more flexible saturated chain of the parent propiophenone. nih.gov
Preclinical in Vitro Biological Activity Research and Mechanistic Studies
Molecular Target Identification and Characterization
The potential molecular interactions of 4'-Fluoro-3-(3-methoxyphenyl)propiophenone remain largely unexplored in published literature. However, analysis of its structural components—a fluorinated phenyl ring, a propiophenone (B1677668) backbone, and a methoxyphenyl group—allows for informed hypotheses based on the known activities of analogous compounds.
There is currently no direct evidence linking this compound to monoamine transporters or opioid receptors. The propiophenone core is a feature of certain cathinone (B1664624) derivatives, which are known to interact with monoamine transporters, suggesting a potential, though unconfirmed, area of investigation. Similarly, various fluorinated and methoxy-substituted aromatic compounds have been designed and synthesized to probe interactions with dopamine (B1211576) and opioid receptor systems. These studies establish that such substitutions can be critical for receptor affinity and selectivity. However, without specific binding assays for this compound, its profile as a potential ligand for these central nervous system targets is purely speculative.
No studies have directly assessed the effect of this compound on tubulin polymerization. The methoxyphenyl moiety is a key pharmacophore in a well-known class of tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, such as combretastatin (B1194345) A-4. These agents typically feature a 3,4,5-trimethoxyphenyl "A" ring, which confers high binding affinity. While the subject compound possesses a single methoxy (B1213986) group on its phenyl ring, it is plausible that it could engage in weak interactions with the colchicine binding site on β-tubulin. However, dedicated in vitro tubulin polymerization assays would be necessary to confirm or refute this hypothesis.
In Vitro Cellular Assays
The cytotoxic potential of this compound has not been directly reported. However, research on closely related analogues provides conflicting but valuable insights. Studies on certain chalcones, which are α,β-unsaturated ketones, have shown that the corresponding saturated propiophenone can be significantly less active. For instance, 3-(4-methoxyphenyl)propiophenone , a non-fluorinated analogue of the subject compound, was found to lack the antiproliferative and p53-stabilizing activity observed in its chalcone (B49325) counterparts. acs.orgscience.govscience.gov This suggests that the propiophenone scaffold itself may not be sufficient for potent cytotoxicity.
Conversely, other substitutions on the propiophenone skeleton can yield significant anticancer activity. Derivatives of 2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone have demonstrated notable cytotoxic effects against various cancer cell lines, including glioblastoma (U-87). This indicates that the biological activity of this compound class is highly dependent on the specific substitution pattern on the aromatic rings.
| Compound | Cell Line | Activity Noted |
|---|---|---|
| 3-(4-Methoxyphenyl)propiophenone | Not Specified | Lacked antiproliferative activity acs.orgscience.govscience.gov |
| 2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone Derivatives | U-87 (Glioblastoma) | Exhibited significant cytotoxic effects |
Direct antimicrobial screening data for this compound is absent from the scientific literature. However, studies on related structures provide a basis for potential activity. For example, 2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone has been investigated for its antifungal properties and showed moderate activity against the pathogenic yeast Candida albicans.
Furthermore, in a study involving a metal complex, the ligand 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone (HDMPE) , a related β-hydroxyketone, displayed insignificant antimicrobial activity on its own. However, its Samarium(III) complex, Sm(HDMPE)₃.bipy , demonstrated moderate to good activity against several bacterial and fungal strains, with excellent activity against Staphylococcus aureus and C. albicans. globalresearchonline.net This highlights that while the basic propiophenone scaffold may be inactive, it can serve as a precursor for derivatives with significant antimicrobial properties.
| Compound | Microorganism | Activity Noted |
|---|---|---|
| 2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone | Candida albicans | Moderate antifungal activity (MIC: 62.5 µg/mL) |
| 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone (HDMPE) Ligand | Various bacteria and fungi | Insignificant activity globalresearchonline.net |
| Sm(HDMPE)₃.bipy Complex | Staphylococcus aureus, Candida albicans | Excellent activity globalresearchonline.net |
The antioxidant potential of this compound has not been specifically evaluated. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to screen compounds for their ability to act as free-radical scavengers. Research on analogous compounds has yielded mixed results.
Derivatives of 2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone have been tested using DPPH and other assays, with some derivatives demonstrating antioxidant capabilities superior to standard controls like ascorbic acid. The presence of hydroxyl groups on the phenyl ring is a key contributor to this activity. In contrast, a study on the Samarium(III) complex of a propiophenone-related ligand found that the resulting complex had a poor antioxidant profile when assessed by the DPPH method, with an IC₅₀ value significantly higher than that of ascorbic acid. globalresearchonline.net These findings suggest that while the propiophenone scaffold can be part of an antioxidant molecule, the specific functional groups, particularly hydroxyl substitutions, are critical for potent activity.
Mechanistic Elucidation at the Molecular and Cellular Level
The investigation into the molecular and cellular mechanisms of a novel compound is fundamental to understanding its therapeutic potential and safety profile. For a compound like this compound, which belongs to a class of compounds with potential central nervous system activity, mechanistic studies would likely focus on its interaction with key neurological targets.
Identifying Molecular Targets: Initial screening of propiophenone derivatives often involves a broad panel of in vitro assays to identify potential molecular targets. These assays can include:
Receptor Binding Assays: To determine if the compound binds to specific neurotransmitter receptors, such as GABAA, NMDA, or AMPA receptors, which are frequently implicated in seizure disorders. mdpi.com
Ion Channel Studies: To assess the compound's effect on voltage-gated ion channels, such as sodium and calcium channels. nih.gov Modulation of these channels is a common mechanism of action for anticonvulsant drugs. mdpi.com
Enzyme Inhibition Assays: To evaluate the compound's ability to inhibit enzymes involved in neurotransmitter metabolism or signaling pathways.
Cellular Level Investigations: Once a potential molecular target is identified, further studies are conducted in cellular models to understand the downstream effects of the compound's activity. These studies may involve:
Electrophysiological Recordings: Techniques like patch-clamp analysis on cultured neurons can provide detailed information on how the compound alters ion channel function and neuronal excitability.
Neurotransmitter Release and Uptake Assays: These experiments can determine if the compound affects the release or reuptake of neurotransmitters like GABA, glutamate, or monoamines in synaptosomal preparations.
Second Messenger Assays: Measuring changes in intracellular signaling molecules (e.g., cAMP, inositol (B14025) phosphates) can elucidate the signal transduction pathways affected by the compound.
For propiophenone derivatives, a key area of investigation is their potential to modulate GABAergic inhibition, a primary mechanism for controlling neuronal hyperexcitability in the brain. mdpi.com Studies on related compounds have explored their ability to act as positive allosteric modulators of the GABAA receptor. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis in Propiophenone Series
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. conicet.gov.ar This approach is instrumental in drug design and optimization, allowing for the prediction of the activity of novel compounds and providing insights into the structural features crucial for therapeutic efficacy. researchgate.net
For a series of propiophenone derivatives, a QSAR study would typically involve the following steps:
Data Set Compilation: A series of propiophenone analogs with varying substituents would be synthesized and their biological activity (e.g., anticonvulsant activity in an in vitro model) would be quantified.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure, including:
Topological descriptors: Describing the connectivity of atoms.
Electronic descriptors: Related to the distribution of electrons (e.g., partial charges, dipole moment).
Steric descriptors: Pertaining to the size and shape of the molecule.
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which indicates the compound's lipophilicity.
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. analchemres.org
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.
A hypothetical QSAR model for a series of anticonvulsant propiophenones might reveal that specific substitutions on the phenyl rings are critical for activity. For instance, the presence of a halogen, like the fluorine atom at the 4'-position in this compound, could be identified as a key feature for enhancing potency or modulating pharmacokinetic properties. Similarly, the methoxy group's position and electronic influence could be correlated with the compound's interaction with its biological target.
The insights gained from such QSAR analyses are invaluable for guiding the synthesis of new derivatives with potentially improved activity and a more favorable side-effect profile.
Applications in Chemical Research and Development
Propiophenones as Versatile Intermediates in Organic Synthesis
Propiophenones are a class of aryl ketones that serve as valuable intermediates in the synthesis of a wide range of organic compounds. chemicalbook.com Their chemical structure allows for various transformations, making them key building blocks in the preparation of more complex molecules, including pharmaceuticals. chemicalbook.comnih.govnih.govgoogleapis.com The propiophenone (B1677668) core can undergo reactions such as reduction, amination, and condensation to create diverse molecular architectures. researchgate.net
As a member of this class, 4'-Fluoro-3-(3-methoxyphenyl)propiophenone is a useful precursor for synthesizing biologically active molecules. nih.govmdpi.com The presence of fluoro and methoxy (B1213986) groups on its phenyl rings offers specific sites for further functionalization, allowing chemists to modify the molecule to achieve desired properties. For instance, propiophenone derivatives are used in the synthesis of compounds with potential antidiabetic and lipid-lowering activities. nih.govresearchgate.net While specific, large-scale applications of this compound are not extensively documented, its structure is analogous to intermediates used in the creation of novel therapeutic agents. google.comgoogle.com
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function within a complex cellular environment. escholarship.orgnih.govrsc.org These tools are essential for understanding disease pathways and for the initial stages of drug discovery. An effective chemical probe must exhibit high affinity and selectivity for its intended target. nih.gov
The application of this compound in the development of chemical probes is not well-documented in the available scientific literature. The design of a chemical probe often requires specific reactive groups or functionalities that allow for covalent bonding to a target or for the generation of a signal upon binding. While the ketone group in the propiophenone structure can be chemically modified, there is currently no direct evidence to suggest that this specific compound has been utilized as a chemical probe. However, the development of novel molecular tools is an ongoing area of research, and structurally unique compounds like this could be considered as scaffolds for future probe development. researchgate.net
Contributions to Agrochemical Research
The introduction of fluorine atoms into organic molecules is a widely used strategy in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. nbinno.comnih.govresearchgate.netrhhz.net Fluorination can significantly enhance a molecule's biological activity, metabolic stability, and ability to penetrate biological membranes. nbinno.comresearchgate.net The carbon-fluorine bond is exceptionally strong, which can make the resulting compounds more resistant to degradation in the environment, potentially allowing for lower application rates. nbinno.com
Given that this compound contains a fluorine atom on one of its aromatic rings, it represents a compound of interest for agrochemical research. Fluorinated aromatic compounds often serve as key intermediates or building blocks in the synthesis of active pesticidal ingredients. sciencedaily.comgoogle.com Furthermore, some studies have shown that propiophenone derivatives possess phytotoxic activity, suggesting their potential use as bioherbicides. mdpi.com Although direct studies on the agrochemical applications of this compound are limited, its structural motifs are relevant to the design of new and effective crop protection agents.
Role in Materials Science and Industrial Catalysis
In materials science, particularly in polymer chemistry, small organic molecules are fundamental as monomers or precursors for the synthesis of larger macromolecules. wikipedia.orgebsco.comjocpr.com The properties of a polymer are highly dependent on the chemical structure of its constituent monomers. jocpr.commit.edu The incorporation of specific functional groups, such as fluorine, can impart desirable characteristics to the final material, including thermal stability, chemical resistance, and altered electronic properties. While there is no specific documentation of this compound being used in polymer synthesis, its structure suggests it could be explored as a building block for specialized polymers. azom.com
The role of this compound in industrial catalysis is not established. Typically, in chemical synthesis, catalysts are used to facilitate the production of propiophenones, rather than the propiophenones acting as catalysts themselves. chemicalbook.comresearchgate.net For example, iridium-catalyzed reactions have been used for the synthesis of certain propiophenones. nih.gov The potential for this compound or its derivatives to act as catalysts in other reactions remains an area for future investigation.
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Propiophenone (B1677668) Design
Predict Biological Activity: Machine learning models can be trained on existing data for propiophenone derivatives to predict the biological activity of novel, structurally related compounds like 4'-Fluoro-3-(3-methoxyphenyl)propiophenone. By analyzing quantitative structure-activity relationships (QSAR), these models can identify key molecular features that contribute to desired therapeutic effects.
De Novo Design: Generative AI models can design entirely new propiophenone structures with optimized properties. nih.govnih.govresearchgate.net By providing the models with desired parameters, such as target affinity and pharmacokinetic profiles, researchers can explore a vast chemical space for innovative drug candidates.
Personalized Medicine: AI can aid in the development of propiophenone-based therapies tailored to individual patients. By analyzing a patient's genetic and metabolic data, AI algorithms could predict their response to a specific compound, paving the way for more effective and personalized treatment strategies.
The application of these technologies can significantly accelerate the discovery and development of new propiophenone-based drugs and materials, while reducing the costs and time associated with traditional research methods.
Novel Synthetic Methodologies for Enhanced Sustainability
Traditional methods for synthesizing propiophenones, such as the Friedel-Crafts acylation, often involve harsh reagents and generate significant waste. google.comwikipedia.org The development of novel, more sustainable synthetic methodologies is a critical area of future research. Key emerging strategies include:
Vapor-Phase Cross-Decarboxylation: This method offers a more environmentally friendly alternative to traditional synthesis by reacting carboxylic acids at high temperatures over a catalyst. google.comgoogleapis.com This process can reduce the use of hazardous chemicals and minimize by-product formation.
One-Pot Synthesis: "One-pot" reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. google.com Developing a one-pot synthesis for this compound would streamline its production and enhance its sustainability.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a highly selective and environmentally benign approach. Exploring enzymatic routes to propiophenone derivatives could lead to greener and more efficient manufacturing processes.
These sustainable methodologies not only reduce the environmental impact of chemical synthesis but can also lead to higher yields and purities of the final product.
Exploration of Polypharmacology and Multi-Targeting Strategies
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple biological targets. nih.gov This approach can be particularly beneficial for treating complex diseases with multiple underlying causes. Future research into this compound could explore its potential as a multi-target agent.
Advanced Analytical Techniques for Complex Biological Matrices
To fully understand the therapeutic potential and biological fate of this compound, sophisticated analytical techniques are required to study its behavior in complex biological systems. Future research will likely rely on a suite of advanced analytical methods, including:
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is essential for the quantitative analysis of drugs and their metabolites in biological fluids such as blood, plasma, and urine. semanticscholar.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the confident identification of unknown metabolites and degradation products of the parent compound.
Microdialysis: This minimally invasive sampling technique allows for the continuous monitoring of drug concentrations in specific tissues or organs, providing valuable pharmacokinetic and pharmacodynamic data. nih.gov
Advanced Imaging Techniques: Techniques such as positron emission tomography (PET) could be used to visualize the distribution of radiolabeled this compound in the body, offering insights into its target engagement and organ-specific accumulation.
Design of Next-Generation Propiophenone-Based Research Tools
Beyond its potential therapeutic applications, this compound can serve as a scaffold for the development of next-generation research tools to probe biological systems. mskcc.orgeubopen.orgnih.gov By chemically modifying the core structure, researchers can create:
Chemical Probes: These are small molecules designed to selectively bind to a specific protein or enzyme, allowing for the study of its function in a cellular context. nih.govfrontiersin.org
Affinity-Based Probes: By attaching a reactive group and a reporter tag to the propiophenone scaffold, scientists can develop probes that covalently label their target protein, facilitating its identification and characterization.
Fluorescent Probes: The incorporation of a fluorophore into the structure of this compound would enable the visualization of its subcellular localization and interaction with biological targets using fluorescence microscopy.
The development of such research tools would not only advance our understanding of the biological targets of this specific compound but also contribute to the broader field of chemical biology.
Expansion into New Areas of Chemical Biology and Materials Science
The versatility of the propiophenone scaffold opens up possibilities for its application in diverse areas beyond medicine. Future research could explore the potential of this compound and its derivatives in:
Chemical Biology: As mentioned, propiophenone-based probes can be invaluable tools for studying complex biological processes. Their ability to be tailored for specific targets makes them highly adaptable for a wide range of chemical biology applications.
Materials Science: Aromatic ketones, including propiophenones, can be used as building blocks for the synthesis of novel polymers and other advanced materials. sigmaaldrich.com The specific substitution pattern of this compound could impart unique photophysical or electronic properties to these materials.
Fragrance Industry: Propiophenone and its derivatives are known for their pleasant, floral odors and are used in the fragrance industry. nih.govchemicalbook.comthegoodscentscompany.com The specific scent profile of this compound could be evaluated for its potential use in perfumes and other consumer products.
Q & A
Q. What are the common synthetic routes for preparing 4'-Fluoro-3-(3-methoxyphenyl)propiophenone?
Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or cross-coupling reactions .
- Friedel-Crafts Approach : React 3-methoxyphenylacetone with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method requires careful control of regioselectivity due to competing substitution patterns in the aromatic ring .
- Suzuki-Miyaura Coupling : Use a boronic ester derivative of 3-methoxyphenyl with a fluorinated propiophenone precursor. Palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction conditions (e.g., 80–100°C, DMF solvent) improve yields .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using hexane/ethyl acetate gradients.
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize the structure of this compound?
Methodological Answer :
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry :
Advanced Research Questions
Q. How do substituent positions (fluoro and methoxy groups) influence the reactivity and stability of this compound in nucleophilic reactions?
Methodological Answer :
- Electronic Effects :
- The electron-withdrawing fluoro group at the 4'-position reduces electron density in the aromatic ring, decreasing susceptibility to electrophilic attack but enhancing stability toward oxidation.
- The methoxy group at the 3-position donates electrons via resonance, activating the ring for substitution reactions (e.g., nitration) at the para position relative to the methoxy group .
- Experimental Validation :
- Perform Hammett studies using substituent constants (σ values) to quantify electronic effects.
- Compare reaction rates with analogs lacking methoxy/fluoro groups (e.g., 3-phenylpropiophenone) to isolate substituent contributions .
Q. What strategies can be employed to resolve contradictory data regarding the biological activity of fluorinated propiophenone derivatives in existing literature?
Methodological Answer :
- Systematic Meta-Analysis :
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
